Methyl 3-(4-ethynylphenoxy)benzoate
Description
Methyl 3-(4-ethynylphenoxy)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxyl group, a phenoxy substituent at the third position of the benzene ring, and an ethynyl group at the para position of the phenoxy moiety. This compound is primarily utilized in medicinal chemistry as a key intermediate in synthesizing triazole-based antifungal agents. Its ethynyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it valuable for modular drug design .
Properties
IUPAC Name |
methyl 3-(4-ethynylphenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-3-12-7-9-14(10-8-12)19-15-6-4-5-13(11-15)16(17)18-2/h1,4-11H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOLDICFJLFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of Methyl 3-(4-ethynylphenoxy)benzoate can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts and microwave-assisted synthesis can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-ethynylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy and benzoate rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-(4-ethynylphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-ethynylphenoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The following table highlights structural differences between Methyl 3-(4-ethynylphenoxy)benzoate and related compounds:
Key Observations :
- Reactivity: The ethynyl group in this compound facilitates click chemistry, unlike cyano (23n) or methoxy (12) substituents, which are less reactive in cross-coupling reactions .
- Biological Activity: Compounds like 4b (ureido-substituted) and this compound are designed for antifungal applications, but their mechanisms differ. The ethynyl group enhances target binding via alkyne-mediated interactions, while ureido groups (4b) may inhibit fungal enzymes through hydrogen bonding .
Yield and Complexity :
Physicochemical Properties
Key Trends :
- Solubility : Dimethoxy derivatives (e.g., Methyl 3,4-dimethoxybenzoate) exhibit better aqueous solubility due to polar methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
